Welcome to the BenchChem Online Store!
molecular formula C8H7Cl2NO3S B8576245 2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide CAS No. 82020-68-6

2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide

Cat. No. B8576245
M. Wt: 268.12 g/mol
InChI Key: CBRHEUQIZQBPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USH0000386

Procedure details

Twenty four grams of 1-(2-aminophenoxy)-1,2-dichloroethene was dissolved in a mixture of 25 ml acetic acid, 25 ml of 12N hydrochloric acid and 50 ml of water. The grown mixture was cooled to 0° and a solution of 8.28 g of sodium nitrite in 15 ml of water was added dropwise. The resulting brown suspension was stirred at below 5° for one-half hour and then added to a stirred suspension of 3 g copper sulfate, 90 ml of 12N hydrochloric acid and 62 ml of 40% sodium bisulfite. The resultant mixture was allowed to warm to room temperature and stirred for sixteen hours. It was then extracted with methylene chloride, the combined organic phases washed with water and saturated aqueous sodium chloride, dried over magnesium sulfate and added dropwise to 100 ml of methylene chloride containing 12.5 ml of liquified ammonia at -78°. This mixture was allowed to stir for two days at room temperature, then cooled to 0° and acidified with 10% hydrochloric acid. After separating the resultant two phases, the methylene chloride phase was washed with water and saturated sodium chloride followed by drying over magnesium sulfate and evaporation of the solvent to give 18.79 g of a solid melting at 145°-148°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][C:5]([Cl:8])=[CH:6][Cl:7].[N:13]([O-])=O.[Na+].[S:17](=[O:20])(O)[O-:18].[Na+]>C(O)(=O)C.Cl.O.S([O-])([O-])(=O)=O.[Cu+2]>[Cl:8][C:5]([O:4][C:3]1[CH:9]=[CH:10][CH:11]=[CH:12][C:2]=1[S:17]([NH2:13])(=[O:20])=[O:18])=[CH:6][Cl:7] |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(OC(=CCl)Cl)C=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.28 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
62 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
90 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown suspension was stirred at below 5° for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The grown mixture was cooled to 0°
STIRRING
Type
STIRRING
Details
stirred for sixteen hours
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with methylene chloride
WASH
Type
WASH
Details
the combined organic phases washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
added dropwise to 100 ml of methylene chloride containing 12.5 ml of liquified ammonia at -78°
STIRRING
Type
STIRRING
Details
to stir for two days at room temperature
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
After separating the resultant two phases
WASH
Type
WASH
Details
the methylene chloride phase was washed with water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.